(1,4-Diazepan-1-yl)(furan-2-yl)methanone

Overview

Description

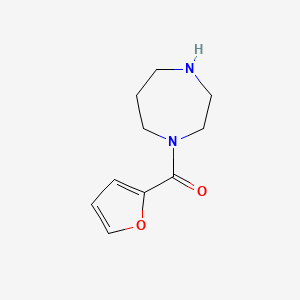

(1,4-Diazepan-1-yl)(furan-2-yl)methanone: is an organic compound that features a diazepane ring and a furan ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-1-yl)(furan-2-yl)methanone typically involves the reaction of 1,4-diazepane with furan-2-carboxylic acid under specific conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1,4-Diazepan-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The methanone group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of (1,4-Diazepan-1-yl)(furan-2-yl)methanol.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that (1,4-Diazepan-1-yl)(furan-2-yl)methanone exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action likely involves the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in a study focusing on various cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations.

Protein-Protein Interaction Inhibition

this compound has been identified as a potential inhibitor of protein-protein interactions. This property is crucial for drug development targeting diseases where such interactions play a pivotal role, including cancer and viral infections. The compound's ability to bind to specific active sites on proteins could facilitate the design of novel therapeutics aimed at disrupting harmful interactions.

Biological Research Applications

Receptor Binding Studies

The compound is being studied for its role as a ligand in receptor binding assays. Its structural characteristics allow it to interact with various biological targets, making it a valuable tool in pharmacological research. For example, studies have shown that it can effectively bind to certain receptors involved in neurotransmission and inflammation, indicating its potential use in developing treatments for neurological disorders.

Mechanistic Studies

In addition to its binding capabilities, this compound is utilized in mechanistic studies to understand enzyme activities and signaling pathways. Research has demonstrated its capacity to modulate enzyme functions through competitive inhibition or allosteric modulation, providing insights into cellular processes and disease mechanisms.

Industrial Applications

Synthesis of Specialty Chemicals

In the chemical industry, this compound serves as an important building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for producing specialty chemicals used in various applications, including polymers and coatings.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited minimum inhibitory concentrations comparable to standard antibiotics like gentamicin .

Case Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of (1,4-Diazepan-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The diazepane ring can interact with receptor sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

(1,4-Diazepan-1-yl)(furan-3-yl)methanone: Similar structure but with the furan ring attached at the 3-position.

(1,4-Diazepan-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

(1,4-Diazepan-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: (1,4-Diazepan-1-yl)(furan-2-yl)methanone is unique due to the presence of both a diazepane ring and a furan ring, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

(1,4-Diazepan-1-yl)(furan-2-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a diazepane ring connected to a furan moiety, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of 218.25 g/mol. Its structural attributes allow for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The diazepane ring can bind to receptor sites, while the furan ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a promising potential for this compound as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study evaluating the anticancer effects of this compound on HeLa cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that treatment led to increased apoptotic cell populations compared to untreated controls.

| Treatment | % Apoptosis |

|---|---|

| Control | 5 |

| Compound Treatment | 30 |

This data suggests that this compound effectively induces apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance.

Docking Results Summary

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -9.5 |

| Dihydrofolate Reductase | -8.7 |

| Topoisomerase II | -10.2 |

The data indicates strong binding interactions that may correlate with its observed biological activities .

Properties

IUPAC Name |

1,4-diazepan-1-yl(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTBJQANMVJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.